alpha-Endorphin acetate
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Overview
Description
Alpha-Endorphin acetate is an endogenous opioid peptide derived from the pro-opiomelanocortin family. It consists of 16 amino acids and is known for its biological activity in the central nervous system. The compound is related to other endorphins such as beta-endorphin and gamma-endorphin, which are also derived from the same polypeptide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Endorphin acetate can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The process ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Endorphin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Alpha-Endorphin acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and pain modulation.
Medicine: Explored for its potential therapeutic effects in pain management and mood disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Alpha-Endorphin acetate exerts its effects by binding to opioid receptors in the brain. These receptors are part of the G-protein-coupled receptor family and include mu, delta, and kappa receptors. Upon binding, this compound activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This leads to analgesic and mood-enhancing effects .
Comparison with Similar Compounds
Beta-Endorphin: Contains 31 amino acids and has a stronger analgesic effect compared to alpha-Endorphin acetate.
Gamma-Endorphin: Contains 17 amino acids and has different physiological effects compared to this compound.
Uniqueness: this compound is unique due to its specific amino acid sequence and shorter chain length. This allows it to have distinct biological activities and interactions with opioid receptors, differentiating it from beta- and gamma-endorphins .
Properties
Molecular Formula |
C79H124N18O28S |
---|---|
Molecular Weight |
1806.0 g/mol |
IUPAC Name |
acetic acid;5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H120N18O26S.C2H4O2/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44;1-2(3)4/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121);1H3,(H,3,4) |
InChI Key |
OCEUVIKOHUJZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |
Origin of Product |
United States |
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